2-Amino-4-chlorophenol is a bifunctional ortho-aminophenol characterized by a chlorine atom at the 4-position relative to the hydroxyl group. Industrially, it serves as a critical building block for the synthesis of benzoxazole derivatives, agricultural chemicals, and specific pharmaceutical active ingredients (APIs), most notably the muscle relaxant chlorzoxazone . The compound presents as a light brown crystalline solid with a melting point of 136–141 °C and is soluble in organic solvents . Its dual functionality—an ortho-amine and hydroxyl group—makes it an ideal chelating agent and a highly reactive precursor for cyclocondensation reactions, while the para-chloro substituent fine-tunes its electronic properties, pKa, and downstream biological or optical activity compared to unsubstituted aminophenols.
Substituting 2-amino-4-chlorophenol with generic analogs like 2-aminophenol or 2-amino-4-nitrophenol fundamentally alters the chemical trajectory and end-product viability. In pharmaceutical synthesis, the exact positioning of the chlorine atom is an absolute structural requirement; using unsubstituted 2-aminophenol fails to produce the required chlorinated pharmacophore for APIs like chlorzoxazone . In heterocyclic synthesis, the electronic nature of the substituent drastically impacts reactivity: strong electron-withdrawing groups (like nitro) deactivate the amine, reducing cyclization yields and increasing reaction times, whereas the chloro group provides an optimal balance of reactivity and stability [1]. Furthermore, in dye manufacturing, the chlorine atom shifts the absorption spectra of the final coupled products, meaning that substitution directly compromises color fastness and shade accuracy.
In the industrial manufacturing of the centrally acting muscle relaxant chlorzoxazone, 2-amino-4-chlorophenol is the mandatory immediate precursor. Upon reaction with phosgene or a carbonate equivalent, the ortho-amino and hydroxyl groups cyclize to form a benzoxazolinone ring. Using unsubstituted 2-aminophenol yields benzoxazolinone, completely lacking the critical chlorine atom required for the drug's pharmacological activity . Therefore, 2-amino-4-chlorophenol provides a 100% structural match to the target API pharmacophore, whereas generic aminophenols yield 0% of the active compound .
| Evidence Dimension | Target API structural yield |
| Target Compound Data | 100% match for 5-chloro-2-benzoxazolinone (Chlorzoxazone) |
| Comparator Or Baseline | 2-Aminophenol (Yields 0% Chlorzoxazone) |
| Quantified Difference | Absolute requirement for the para-chloro substituent to achieve target pharmacological efficacy. |
| Conditions | Industrial cyclocarbonylation to benzoxazolinone derivatives. |
Pharmaceutical procurement teams must source this exact CAS number to manufacture chlorzoxazone, as no other isomer or unsubstituted analog can yield the active chlorinated API.
When synthesizing benzoxazole libraries via catalytic cyclocondensation with aromatic aldehydes, the electronic properties of the ortho-aminophenol dictate the reaction efficiency. Studies utilizing Brønsted acidic ionic liquid catalysts demonstrate that 2-amino-4-chlorophenol proceeds smoothly to the desired benzoxazoles with high isolated yields of 86–94% [1]. In contrast, the highly electron-withdrawn 2-amino-4-nitrophenol exhibits significantly lower reactivity, achieving only 75–79% yields even under prolonged reaction times [1]. The chloro substituent maintains sufficient nucleophilicity at the amine, preventing the reaction stalling observed with stronger electron-withdrawing groups.
| Evidence Dimension | Isolated yield in benzoxazole cyclocondensation |
| Target Compound Data | 86–94% yield |
| Comparator Or Baseline | 2-Amino-4-nitrophenol (75–79% yield) |
| Quantified Difference | 11–15% higher absolute yield and shorter required reaction times. |
| Conditions | Solvent-free catalytic condensation with aromatic aldehydes at 130 °C. |
For contract research organizations (CROs) and chemical manufacturers, the higher reactivity of the chloro-analog translates to higher throughput, lower catalyst degradation, and more efficient purification workflows.
The relative positioning of the amino and hydroxyl groups significantly impacts the bioactivation and subsequent toxicity of aminophenols. Comparative toxicological models using Fischer 344 rat renal slices indicate that 4-aminophenols (and their chlorinated derivatives like 4-amino-2-chlorophenol) are highly potent nephrotoxicants due to their rapid oxidation into reactive quinone imines [1]. Conversely, ortho-aminophenols such as 2-amino-4-chlorophenol exhibit a comparatively lower baseline nephrotoxic potential[1]. The structural inability to readily form the same highly reactive para-quinone imine intermediates reduces the acute cellular toxicity associated with handling these precursors at scale.
| Evidence Dimension | In vitro nephrotoxic potential |
| Target Compound Data | Lower baseline toxicity (ortho-aminophenol pathway) |
| Comparator Or Baseline | 4-Amino-2-chlorophenol (Highly potent nephrotoxicant) |
| Quantified Difference | Significant reduction in acute renal slice toxicity due to divergent oxidative bioactivation pathways. |
| Conditions | Comparative toxicity in Fischer 344 rat renal slices. |
Selecting the ortho-amino isomer over para-amino isomers reduces occupational exposure risks and lowers the compliance costs associated with handling highly nephrotoxic industrial intermediates.
In the formulation of permanent oxidative dyes, 2-amino-4-chlorophenol serves as a primary developer component. When coupled with standard couplers under oxidative conditions (e.g., atmospheric oxygen or peroxide), the presence of the chlorine atom shifts the absorption spectrum of the resulting dye complex compared to unsubstituted 2-aminophenol [1]. This halogenation is critical for achieving specific, stable mid-blond to dark intensive colorations that cannot be replicated by natural melanin precursors like 5,6-dihydroxyindoline or generic aminophenols[1]. The chloro group enhances the wash-fastness and oxidative stability of the final keratinic fiber coloration.
| Evidence Dimension | Dye complex absorption and stability |
| Target Compound Data | Produces stable, specific dark/brown intensive shades |
| Comparator Or Baseline | Unsubstituted 2-aminophenol or 5,6-dihydroxyindoline |
| Quantified Difference | Enables specific spectral shifts and enhanced fastness unattainable with non-halogenated developers. |
| Conditions | Oxidative coupling in keratinic fiber dyeing processes. |
Cosmetic formulators must procure this specific chlorinated developer to hit precise shade targets and ensure long-term color stability in commercial permanent dye products.
The primary industrial use case is the direct synthesis of chlorzoxazone. The compound is carbonylated to form the 5-chloro-2-benzoxazolinone core, making it an irreplaceable raw material for this specific FDA-approved muscle relaxant.
Ideal for medicinal chemistry and materials science workflows requiring the synthesis of 2-substituted benzoxazoles. Its favorable electronic profile ensures high-yield cyclocondensations with various aldehydes, outperforming nitro-substituted analogs in catalytic, solvent-free conditions [1].
Utilized as a developer component in permanent hair dyes and industrial pigments, where the chlorine atom is necessary to achieve specific spectral shifts, deep coloration, and enhanced oxidative stability upon coupling [2].
Irritant;Environmental Hazard